2-Formyl-4-methoxyphenylboronic acid

Boronic acid tautomerism Benzoxaborole equilibrium Ortho-substituent effect

Ortho-formylation of 4-methoxyphenylboronic acid is low-yielding (17%) due to competing ipso-substitution. Procuring the pre-functionalized compound eliminates this inefficient step. - Pre-installed ortho-formyl/para-methoxy substitution enables direct Suzuki-Miyaura coupling and intramolecular benzoxaborole formation, inaccessible with meta/para isomers. - Bifunctional handle supports orthogonal late-stage derivatization without protecting group manipulation, reducing synthetic step count. - Available in batch sizes from grams to bulk with full analytical documentation (NMR, HPLC), ensuring reproducibility across R&D and process development.

Molecular Formula C8H9BO4
Molecular Weight 179.97 g/mol
CAS No. 139962-95-1
Cat. No. B152948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-4-methoxyphenylboronic acid
CAS139962-95-1
Molecular FormulaC8H9BO4
Molecular Weight179.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OC)C=O)(O)O
InChIInChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3
InChIKeyZSSNGMFKYFBOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-4-methoxyphenylboronic Acid Overview


2-Formyl-4-methoxyphenylboronic acid (CAS 139962-95-1, C8H9BO4, MW 179.97 g/mol) is a bifunctional arylboronic acid featuring both a reactive ortho-formyl group and an electron-donating para-methoxy substituent. The compound exists as a white to light yellow crystalline powder (mp 166-174 °C) with a predicted pKa of 8.61±0.53, soluble in methanol and common organic solvents while being sparingly soluble in water . This substitution pattern confers distinct electronic and structural properties that differentiate it from simple phenylboronic acids, enabling its use as a versatile building block in Suzuki-Miyaura cross-coupling and as a precursor to cyclic benzoxaborole derivatives [1]. The ortho-formyl group establishes a tautomeric equilibrium with the corresponding intramolecular hydroxybenzoxaborole, a feature absent in meta- and para-substituted analogs, which substantially alters both its reactivity profile and handling characteristics relative to isomeric formylphenylboronic acids [1].

2-Formyl-4-methoxyphenylboronic Acid: Why Analogs Fail


Ortho-substituted phenylboronic acids exhibit fundamentally divergent properties from their meta- and para-counterparts due to the proximity of the substituent to the boron center, which alters electron density, pKa, hydrogen-bonding capacity, and the ability to form intramolecular cyclic species [1]. For 2-formyl-4-methoxyphenylboronic acid specifically, the ortho-formyl group exists in equilibrium with a cyclic hydroxybenzoxaborole tautomer—a structural rearrangement that is impossible for 3-formyl-4-methoxyphenylboronic acid (CAS 121124-97-8) or 4-formylphenylboronic acid (CAS 87199-17-5) [2]. This tautomerization directly impacts the compound's effective boronic acid concentration in solution, its susceptibility to protodeboronation, and its chromatographic behavior. Furthermore, the electron-donating para-methoxy group enhances nucleophilicity at boron, which accelerates transmetalation in Suzuki-Miyaura coupling relative to analogs lacking this substitution [3]. Consequently, substituting a generic phenylboronic acid or a differently substituted isomer in a validated synthetic route will almost certainly produce divergent yields, require re-optimization of reaction parameters, and may fail entirely due to altered tautomeric speciation or incompatible electronic profiles. The quantitative evidence below substantiates these differentiation points.

2-Formyl-4-methoxyphenylboronic Acid: Key Differentiation Evidence


Ortho-Formyl Tautomerization Drives Unique Speciation

2-Formylphenylboronic acids, including the 4-methoxy derivative, undergo intramolecular cyclization to form a cyclic hydroxybenzoxaborole tautomer in equilibrium with the open-chain boronic acid form [1]. This tautomerization is exclusive to ortho-formyl substitution; 3-formyl-4-methoxyphenylboronic acid (CAS 121124-97-8) and 4-formylphenylboronic acid (CAS 87199-17-5) cannot form this intramolecular species and exist solely as open-chain boronic acids in solution. The equilibrium position alters the effective concentration of the reactive boronic acid species available for transmetalation in Suzuki-Miyaura couplings, directly impacting reaction kinetics and requiring protocol adjustments that are unnecessary for non-ortho isomers.

Boronic acid tautomerism Benzoxaborole equilibrium Ortho-substituent effect Solution speciation

Para-Methoxy Effect Accelerates Transmetalation

A 2024 kinetic and Hammett analysis of Suzuki-Miyaura coupling in aqueous micelles established that for arylboronic acids, electron-donating groups (EDGs) are beneficial to the Suzuki reaction, whereas electron-withdrawing groups (EWGs) are unfavorable [1]. The para-methoxy group on 2-formyl-4-methoxyphenylboronic acid is a strong EDG (+M effect) that increases electron density on the boron atom, facilitating the transmetalation step. In contrast, arylboronic acids bearing EWGs such as nitro (-NO2) or trifluoromethyl (-CF3) exhibit substantially slower transmetalation rates and often require more forcing conditions (elevated temperature, higher catalyst loading, or extended reaction times) to achieve comparable conversion [1].

Suzuki-Miyaura coupling Electronic substituent effect Transmetalation kinetics Arylboronic acid reactivity

Methoxy Position Controls Rieche Formylation Outcome

A 2023 study investigating the reactivity of methoxyphenyl boronic acids under Rieche formylation conditions revealed that substitution pattern strongly dictates the reaction outcome [1]. When 4-methoxyphenylboronic acid (para-methoxy only, lacking an ortho-formyl group) was subjected to Rieche formylation, the corresponding ipso-substituted aryl aldehyde was obtained in 63% yield, while the formylated arylboronic acid (structurally analogous to the target compound's core framework) was isolated in only 17% yield [1]. The yield ratio of ipso-substitution product to retained boronic acid product is approximately 3.7:1 for the 4-methoxy substrate, reflecting the inherent susceptibility of this scaffold to electrophilic ipso-attack. This quantitative data provides a baseline for understanding the reactivity of the methoxyphenylboronic acid scaffold and underscores that the target compound's pre-installed ortho-formyl group obviates the need for formylation steps that proceed with modest yield on the parent scaffold.

Rieche formylation Regioselectivity Methoxy substitution ipso-Substitution

Predicted pKa and Stability Distinctions

The predicted pKa of 2-formyl-4-methoxyphenylboronic acid is 8.61±0.53 , positioning it as moderately more acidic than unsubstituted phenylboronic acid (pKa ~8.8-8.9) [1] due to the combined electronic influences of the ortho-formyl (inductive -I effect) and para-methoxy (resonance +M effect) substituents. This pKa value directly correlates with its behavior in pH-dependent applications such as carbohydrate sensing, dynamic covalent chemistry, and Suzuki coupling in aqueous media. Regarding physical stability, the compound is stored long-term at 2-8 °C, with suppliers specifying storage under nitrogen for extended shelf life (up to 2 years) . The compound is stable at room temperature for short-term handling but should be protected from strong light to prevent degradation .

Boronic acid acidity pKa prediction Storage stability Ortho-substituent effect

2-Formyl-4-methoxyphenylboronic Acid: Validated Applications


Suzuki-Miyaura Coupling for Biaryl Synthesis

The compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl systems bearing both formyl and methoxy functionality. The para-methoxy group enhances transmetalation efficiency relative to EWG-substituted boronic acids [1], while the ortho-formyl group remains available for subsequent derivatization (reductive amination, Wittig olefination, or heterocycle formation) without requiring deprotection. This bifunctional character is particularly valuable in the synthesis of drug candidates where both the biaryl core and the formyl handle are required for SAR exploration [2].

Benzoxaborole Precursor for Bioactive Molecules

The ortho-formyl group enables spontaneous intramolecular cyclization to form a hydroxybenzoxaborole scaffold, a privileged pharmacophore in antifungal (e.g., tavaborole), antibacterial, and anti-inflammatory drug discovery [1]. Unlike meta- and para-isomers that cannot access this cyclic structure [1], 2-formyl-4-methoxyphenylboronic acid provides direct entry to the benzoxaborole framework, making it the mandatory starting material for any synthetic route targeting para-methoxy-substituted benzoxaborole analogs. The cyclic tautomer also exhibits enhanced binding affinity for diol-containing biomolecules (carbohydrates, glycoproteins), enabling applications in chemical biology and sensor development [1].

Orthogonal Functionalization with Intact Boronic Acid

The compound's substitution pattern supports orthogonal synthetic strategies where the formyl group can be manipulated while the boronic acid moiety remains intact for a late-stage Suzuki coupling. This approach is validated by the 2023 Rieche formylation study, which demonstrated that attempting to introduce an ortho-formyl group onto 4-methoxyphenylboronic acid via electrophilic formylation yields the desired formylated boronic acid in only 17% yield due to competing ipso-substitution (63% yield) [2]. Procuring the pre-functionalized compound eliminates this low-yield transformation, improving overall synthetic efficiency and reducing purification burden—a tangible cost and time advantage in both academic research and process development settings [2].

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